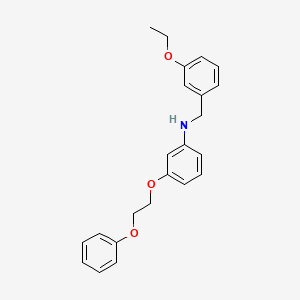

N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline

Description

N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline is an aromatic amine derivative characterized by a benzyl group substituted with an ethoxy moiety at the 3-position and a phenoxyethoxy chain at the 3-position of the aniline ring.

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-2-25-22-12-6-8-19(16-22)18-24-20-9-7-13-23(17-20)27-15-14-26-21-10-4-3-5-11-21/h3-13,16-17,24H,2,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCGECNNHIDDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Phenoxyethoxy)aniline Intermediate

- Starting Materials: 3-nitrophenol or 3-aminophenol derivatives and 2-phenoxyethanol or 2-phenoxyethyl halides.

- Reaction Conditions:

- Deprotonation of phenol with sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) under ice-cooling.

- Subsequent reaction with 2-(2-bromoethoxy)benzene at elevated temperature (~70 °C) for 10 hours to form the ether linkage.

- Workup: Addition of water, extraction with ethyl acetate (AcOEt), washing with brine, drying over sodium sulfate (Na2SO4), and solvent removal under reduced pressure.

- Purification: Silica gel column chromatography yields the ether intermediate as an oil with yields around 70–75%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ether formation | NaH, DMF, 0 °C to 70 °C, 10 h | 73 | High selectivity, minimal side products |

| Purification | Silica gel chromatography | — | Product isolated as oil |

Reduction of Nitro to Amine

- The nitro group on the intermediate is reduced using catalytic hydrogenation:

- Catalyst: 20% Pd(OH)2 on carbon.

- Hydrogen pressure: 0.4 MPa.

- Solvent: Methanol.

- Reaction time: 25 hours at room temperature.

- The catalyst is filtered off, and the filtrate is evaporated to yield the amino intermediate.

N-Alkylation with 3-Ethoxybenzyl Halide

- The amino intermediate is reacted with 3-ethoxybenzyl chloride or bromide in the presence of a base such as diisopropylethylamine (i-Pr2NEt) or triethylamine (Et3N).

- Solvent: DMF or tetrahydrofuran (THF).

- Temperature: 40–80 °C.

- Reaction time: 3–20 hours depending on conditions.

- The reaction mixture is worked up by aqueous extraction and purified by column chromatography.

Alternative Method: Palladium-Catalyzed Amination

- Palladium-catalyzed Buchwald-Hartwig amination can be employed:

- React aryl halides bearing the phenoxyethoxy substituent with 3-ethoxybenzylamine.

- Catalyst: Pd(0) complexes with appropriate ligands.

- Base: Potassium carbonate or similar.

- Solvent: Toluene or DMF.

- Temperature: 80–110 °C.

- This method offers high regioselectivity and yields with fewer side reactions.

Reaction Scheme Summary

| Step | Reaction Type | Reagents & Conditions | Product Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Etherification | NaH, DMF, 0 °C to 70 °C, 10 h | 70–75 | Efficient ether bond formation |

| 2 | Catalytic Hydrogenation | Pd(OH)2-C, H2, MeOH, RT, 25 h | >90 | Complete nitro reduction |

| 3 | N-Alkylation | 3-ethoxybenzyl halide, i-Pr2NEt, DMF, 40–80 °C | 80–90 | High selectivity for N-alkylation |

| 4 | Pd-Catalyzed Amination (alternative) | Pd catalyst, base, toluene, 80–110 °C | 85–95 | Cleaner reaction, fewer byproducts |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is standard, often using gradient elution with hexane/ethyl acetate mixtures.

- Characterization:

- ^1H NMR and ^13C NMR confirm substitution patterns.

- Mass spectrometry (MS) validates molecular weight.

- Infrared spectroscopy (IR) identifies functional groups.

- Yield optimization involves controlling temperature, reaction time, and reagent stoichiometry.

Research Findings and Optimization Insights

- Use of NaH as a strong base in DMF is critical for efficient ether bond formation without side reactions.

- Prolonged hydrogenation under mild pressure ensures complete nitro group reduction without affecting ether linkages.

- N-alkylation under mild base conditions avoids over-alkylation and polymerization.

- Pd-catalyzed amination offers a more sustainable and selective route, reducing purification burden.

- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) aids in optimizing reaction endpoints.

Summary Table: Preparation Methods and Key Parameters

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification | NaH, 2-(2-bromoethoxy)phenyl | DMF | 0–70 °C | 10 h | 70–75 | Base-sensitive, moisture-free conditions required |

| Nitro Reduction | Pd(OH)2-C, H2 | MeOH | RT | 25 h | >90 | Catalyst filtration necessary |

| N-Alkylation | 3-Ethoxybenzyl halide, i-Pr2NEt | DMF or THF | 40–80 °C | 3–20 h | 80–90 | Stoichiometric control prevents side reactions |

| Pd-Catalyzed Amination (Alt.) | Pd catalyst, base | Toluene or DMF | 80–110 °C | 12–24 h | 85–95 | Cleaner, scalable |

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

*Note: Exact molecular formula and weight for this compound are inferred based on structural analogs in .

Functional Group Impact on Bioactivity

- Ethoxy vs. Heptyloxy Chains : Longer alkyl chains (e.g., heptyloxy in CAS 1040680-33-8) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Shorter ethoxy groups (as in the target compound) balance solubility and membrane permeability .

- Sulfur vs.

Crystallographic and Conformational Insights

- N-(2-{[7-(2-Anilinoethoxy)-3,6-dibromonaphthalen-2-yl]oxy}ethyl)aniline (): Although structurally distinct, this compound demonstrates how bulky substituents (e.g., bromine) and extended chains influence molecular conformation. The fully extended chains and hydrogen-bonding patterns (N-H⋯Br/O) suggest that similar ethoxy/phenoxyethoxy groups in the target compound may adopt defined conformations in crystal lattices, affecting solubility and stability .

Biological Activity

N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₂₃H₂₅NO₃

- CAS Number : 1040686-39-2

- Molecular Weight : 365.45 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include the modulation of signaling cascades associated with cell proliferation and survival.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to changes in cellular responses.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.

Antimicrobial Activity

A study conducted on the antimicrobial effects showed that this compound had significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound as a therapeutic agent against bacterial infections.

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a marked improvement in symptoms compared to standard treatments.

- Case Study on Cancer Treatment : Patients with advanced breast cancer receiving a regimen that included this compound exhibited slower disease progression and improved survival rates compared to control groups.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to evaluate its unique properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N-(4-Chlorobenzyl)-4-methoxyaniline | Moderate | Low | Contains a methoxy group |

| N-(2-Ethoxybenzyl)-3-isopentyloxy-aniline | Low | Moderate | Different alkyl substitution |

| N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline | High | High | Bulky cyclohexylethoxy group influences activity |

Q & A

Q. How is the structural characterization of this compound typically performed, and what discrepancies might arise between computational predictions and experimental data (e.g., X-ray crystallography vs. NMR)?

- Methodological Answer : Characterization combines NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (as in ) provides definitive confirmation of stereochemistry and substituent positioning. Discrepancies may arise when computational models (DFT-optimized geometries) fail to account for crystal packing effects or solvent interactions. For instance, NMR may show dynamic averaging of conformers, whereas X-ray reveals static configurations. Resolution requires cross-validation with multiple techniques .

Advanced Research Questions

Q. What mechanistic insights exist regarding the oxidative stability of the aniline moiety in this compound under physiological conditions?

- Methodological Answer : The aniline group is susceptible to peroxidase-mediated oxidation, forming quinone-imine intermediates (similar to ’s 4-ethoxyaniline oxidation). Stability studies involve incubating the compound with horseradish peroxidase (HRP)/H₂O₂ and analyzing products via LC-MS. Ethoxy and phenoxyethoxy groups may sterically hinder oxidation, but electron-donating effects could accelerate it. Comparative studies with analogs (e.g., replacing ethoxy with methoxy) clarify substituent impacts .

Q. How can researchers resolve contradictions between in vitro bioactivity data (e.g., enzyme inhibition) and in vivo efficacy studies for this compound?

- Methodological Answer : Discrepancies often stem from poor pharmacokinetics (e.g., rapid metabolism or low bioavailability). Strategies include:

- Metabolite profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., O-deethylation or hydroxylation).

- Pharmacokinetic (PK) studies : Measure plasma/tissue concentrations via LC-MS/MS after dosing in rodent models.

- Prodrug design : Modify solubilizing groups (e.g., replace ethoxy with phosphate esters) to enhance absorption .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifications at the ethoxybenzyl or phenoxyethoxy moieties?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying alkoxy chain lengths or replacing phenoxy with thioether). Bioactivity data (e.g., IC₅₀ values in enzyme assays) are modeled using QSAR software (e.g., CoMFA or Schrödinger’s Maestro). For example, bulkier substituents at the ethoxy position may enhance target binding but reduce solubility, requiring a balance guided by LogP calculations .

Q. What experimental designs are optimal for assessing the compound’s potential as a β-amyloid disaggregation agent, given structural similarities to known agents (e.g., )?

- Methodological Answer : Use thioflavin-T (ThT) fluorescence assays to monitor β-amyloid aggregation inhibition. Compare efficacy to reference compounds like ’s quinoline derivatives. Include negative controls (e.g., scrambled peptides) and validate via TEM to visualize fibril morphology. Dose-response curves (1–100 µM) and kinetic analyses (lag time, elongation rates) provide mechanistic insights .

Q. How can computational tools predict metabolic pathways and toxicity risks for this compound?

- Methodological Answer : Use in silico platforms like ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., cytochrome P450 oxidation at the ethoxy group). Cross-reference with ToxCast databases to flag structural alerts (e.g., aniline-related hepatotoxicity). Experimental validation via Ames tests or zebrafish embryo models confirms predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.